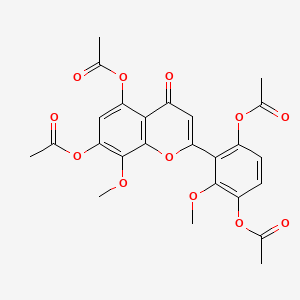

Viscidulin III tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Viscidulin III tetraacetate is an organic compound with the chemical formula C25H22O12 and a molecular weight of 514.43 g/mol . It is a white to yellow solid, odorless at room temperature . This compound is a natural plant extract known for its various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Viscidulin III tetraacetate is typically carried out using chemical synthesis methods. The specific process can be synthesized according to the process conditions provided in the literature .

Industrial Production Methods: Industrial production methods for this compound involve the extraction and purification from natural sources, such as the roots of Scutellaria viscidula Bunge . The compound can also be synthesized chemically in laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Viscidulin III tetraacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .

Scientific Research Applications

Viscidulin III tetraacetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, it is used as a reference standard and a high-purity natural product for various analytical and synthetic purposes .

Biology: In biology, this compound is studied for its biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties .

Medicine: In medicine, this compound is explored for its potential anticancer effects. It is one of the trace polyphenols in the skullcap root that exhibits anticancer potentials .

Industry: In the industry, this compound is used as a raw material and intermediate for pharmaceuticals .

Mechanism of Action

The mechanism of action of Viscidulin III tetraacetate involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cancer . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparison with Similar Compounds

- Viscidulin III

- Tricin

- 3’,5-Dihydroxy-4’,5’,6,7-tetramethoxyflavone

- 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone

- 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone

Viscidulin III tetraacetate stands out due to its unique combination of antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties .

Biological Activity

Viscidulin III tetraacetate is a flavonoid compound derived from the roots of Scutellaria viscidula Bunge, recognized for its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by research findings and case studies.

- Chemical Formula : C25H22O12

- Molecular Weight : 514.43 g/mol

1. Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly in foodborne pathogens. For instance, research conducted on extracts from Scutellaria species indicated that certain flavonoids, including this compound, can reduce biofilm formation by 90-95% within 12-16 hours of exposure to bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| L. monocytogenes | 64 µg/mL |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential as a therapeutic agent in inflammatory diseases .

Mechanism of Action :

- Inhibition of NF-kB signaling pathway.

- Decrease in COX-2 expression.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses. Studies have reported that it increases levels of enzymatic antioxidants such as superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) levels, a marker of oxidative stress .

| Parameter | Control Group | Viscidulin III Treatment Group |

|---|---|---|

| SOD (U/mg protein) | 5.0 ± 0.5 | 8.5 ± 0.7 |

| CAT (U/mg protein) | 2.0 ± 0.3 | 4.0 ± 0.4 |

| MDA (nmol/mg protein) | 3.5 ± 0.4 | 1.5 ± 0.2 |

4. Potential Anticancer Effects

This compound is being explored for its anticancer potential, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Case Study :

In a study involving breast cancer cell lines, this compound treatment resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line tested .

Properties

IUPAC Name |

[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXXHQVYAGXNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.